An In-depth Technical Guide to Ethyl 1-Propenyl Ether: Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Ethyl 1-Propenyl Ether: Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-propenyl ether (C5H10O), also known as 1-ethoxyprop-1-ene, is an unsaturated ether that exists as a mixture of cis (Z) and trans (E) isomers. It serves as a valuable intermediate in organic synthesis, finding applications in the production of polymers, coatings, adhesives, and as a reagent in various chemical transformations.[1][2] This technical guide provides a comprehensive overview of its fundamental properties, structure, synthesis, and characterization, with a focus on detailed experimental methodologies for laboratory applications.
Core Properties and Structure
Ethyl 1-propenyl ether is a colorless, highly flammable liquid with a characteristic ether-like or petroleum distillate odor.[3] It is sparingly soluble in water but miscible with many organic solvents.[1] As a peroxide-forming chemical, it requires careful handling and storage.[4]
Physicochemical Data
A summary of the key quantitative properties of ethyl 1-propenyl ether is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C5H10O | [4] |
| Molecular Weight | 86.13 g/mol | [4] |
| CAS Number | 928-55-2 (mixture of isomers) | [2] |
| 4696-25-7 (cis-isomer) | [4] | |
| 4696-26-8 (trans-isomer) | [5] | |
| IUPAC Name | 1-ethoxyprop-1-ene | [4] |
| (Z)-1-ethoxyprop-1-ene (cis) | [4] | |
| (E)-1-ethoxyprop-1-ene (trans) | [5] | |
| Boiling Point | 67-76 °C at 760 mmHg | [2] |
| Density | 0.778 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.398 - 1.400 | [2][3] |
| Flash Point | -18 °C (-0.4 °F) | [3] |
Chemical Structure
The chemical structure of the cis and trans isomers of ethyl 1-propenyl ether is depicted below. The presence of the double bond leads to geometric isomerism.
Caption: Chemical structures of cis- and trans-ethyl 1-propenyl ether.
Experimental Protocols
Synthesis of Ethyl 1-Propenyl Ether
Two primary methods for the synthesis of ethyl 1-propenyl ether are the isomerization of allyl ethyl ether and the pyrolysis of 1,1-diethoxypropane.[2] The iridium-catalyzed isomerization of allyl ethyl ether is particularly effective for achieving high stereoselectivity towards the trans-isomer.[1][6]
Protocol 1: Isomerization of Allyl Ethyl Ether using an Iridium Catalyst
This protocol is based on the H2-activated [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6 catalyzed isomerization, which yields predominantly the trans-propenyl ether.[1][6]
Materials:
-
Allyl ethyl ether
-
[Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6 (Iridium catalyst)
-
Tetrahydrofuran (THF) or Dioxane, anhydrous
-
Hydrogen gas (H2)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer
Procedure:
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the iridium catalyst in anhydrous THF or dioxane.
-
Introduce hydrogen gas into the flask and stir the solution for a short period to activate the catalyst.
-
Thoroughly degas the solution with the inert gas to remove all traces of hydrogen.
-
Isomerization Reaction: To the activated catalyst solution, add allyl ethyl ether via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or 1H NMR spectroscopy to observe the disappearance of the allyl signals and the appearance of the propenyl signals.
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by fractional distillation to yield the ethyl 1-propenyl ether. This method has been reported to yield the trans-isomer with high stereoselectivity (≥97%) and in high yields (≥95%).[1]
Caption: Workflow for the synthesis of trans-ethyl 1-propenyl ether.
Characterization of Ethyl 1-Propenyl Ether
The product of the synthesis is a mixture of cis and trans isomers, which can be identified and quantified using spectroscopic and chromatographic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the isomers. The chemical shifts and coupling constants are distinct for the cis and trans configurations.
-
cis-isomer (Z)-1-ethoxyprop-1-ene:
-
1H NMR: The olefinic protons will show a smaller coupling constant (J) due to their cis relationship.
-
13C NMR: The chemical shifts of the carbons will be influenced by the stereochemistry.
-
-
trans-isomer (E)-1-ethoxyprop-1-ene:
-
1H NMR: The olefinic protons will exhibit a larger coupling constant (J) characteristic of a trans relationship.
-
13C NMR: The carbon chemical shifts will differ from the cis-isomer.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an effective method for separating the cis and trans isomers and confirming their molecular weight and fragmentation pattern.
Protocol 2: GC-MS Analysis of Ethyl 1-Propenyl Ether Isomers
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separation.
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split injection.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 200).
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Procedure:
-
Sample Preparation: Prepare a dilute solution of the ethyl 1-propenyl ether sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.
-
Data Analysis: The two isomers will elute at slightly different retention times. The mass spectrum for both isomers will show a molecular ion peak (M+) at m/z 86, corresponding to the molecular weight of C5H10O. The fragmentation pattern can be used for further confirmation. The relative peak areas in the chromatogram can be used to determine the isomeric ratio.
Caption: Workflow for the GC-MS analysis of ethyl 1-propenyl ether isomers.
Conclusion
This technical guide has provided a detailed overview of the core properties, structure, synthesis, and characterization of ethyl 1-propenyl ether. The experimental protocols for its synthesis via iridium-catalyzed isomerization and its characterization by GC-MS offer practical guidance for researchers. The provided data and methodologies can aid in the effective utilization of this versatile chemical intermediate in various research and development applications.
References
- 1. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers (1978) | Denise Baudry | 120 Citations [scispace.com]
- 2. cis-1-Propenyl ethyl ether [webbook.nist.gov]
- 3. labproinc.com [labproinc.com]
- 4. Ethyl propenyl ether | C5H10O | CID 5354319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propenyl ethyl ether | C5H10O | CID 5365091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
